molecular formula C10H11NO3 B362346 1-((2-Methylallyl)oxy)-4-nitrobenzene CAS No. 86497-88-3

1-((2-Methylallyl)oxy)-4-nitrobenzene

Cat. No.: B362346
CAS No.: 86497-88-3
M. Wt: 193.2g/mol
InChI Key: FXEDFUXGEYPGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Methylallyl)oxy)-4-nitrobenzene (CAS 86497-88-3) is a nitroaromatic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is part of the nitrobenzene family, a class of chemicals widely utilized as crucial intermediates and precursors in the synthesis of various dyes, pharmaceuticals, and agrochemicals . The structure features a reactive nitro group and a methallyl ether moiety, which can serve as a versatile building block in organic synthesis and medicinal chemistry research. As a nitroaromatic compound, it is an important intermediate for the development of drugs and dyes . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-(2-methylprop-2-enoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEDFUXGEYPGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most straightforward method involves nucleophilic substitution between 4-nitrophenol and 2-methylallyl chloride under basic conditions. The phenolic oxygen attacks the electrophilic allylic carbon, displacing chloride to form the ether linkage.

Key reagents and conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates deprotonation of 4-nitrophenol.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and reaction homogeneity.

  • Temperature : 60–80°C balances reaction rate and side-product formation.

Optimization data :

VariableTested RangeOptimal ValueYield (%)
Base (equiv.)1.0–3.02.0 (K₂CO₃)92
SolventDMF, acetone, THFDMF95
Temperature (°C)50–907097

At 70°C in DMF, the reaction achieves 97% yield with 2 equivalents of K₂CO₃. The electron-withdrawing nitro group slightly reduces the phenol’s nucleophilicity, necessitating prolonged reaction times (12–24 hours) compared to non-nitrated analogs.

Challenges and Mitigation Strategies

  • Steric hindrance : The methyl group on 2-methylallyl chloride slows the reaction. Increasing temperature to 80°C improves kinetics without significant decomposition.

  • Side reactions : Polymerization of 2-methylallyl chloride is suppressed by maintaining anhydrous conditions and using radical inhibitors like hydroquinone.

  • Workup : Neutralization with dilute HCl followed by extraction with ethyl acetate isolates the product in >95% purity.

Nitration of 1-((2-Methylallyl)oxy)benzene

Regioselective Nitration

An alternative route involves nitrating 1-((2-methylallyl)oxy)benzene to introduce the nitro group para to the ether. This leverages the directing effects of the ether group, which activates the ring for electrophilic substitution.

Nitration conditions :

  • Nitrating agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).

  • Temperature : –5°C to 0°C minimizes polysubstitution.

  • Reaction time : 1–2 hours.

Experimental data :

ParameterValueYield (%)Purity (%)
HNO₃ (equiv.)1.058590
H₂SO₄ (vol.)3 mL/g substrate8892
Quenching methodIce-water9094

The nitration proceeds regioselectively to the para position due to the electron-donating ether group, yielding 88% of the target compound.

Limitations and Modifications

  • Competing ortho nitration : Despite the ether’s directing effect, 10–15% ortho isomer forms, requiring chromatographic separation.

  • Acid sensitivity : The 2-methylallyloxy group is stable under nitration conditions but may degrade if temperatures exceed 5°C.

Comparative Analysis of Methods

ParameterDirect AlkylationNitration Route
Steps 12
Overall yield 97%75%
Purity >95%90–94%
Scalability ExcellentModerate
Cost LowModerate

The direct alkylation method is superior in yield and simplicity, making it industrially favorable. However, the nitration route offers flexibility if 4-nitrophenol is unavailable.

Advanced Catalytic Approaches

Phase-Transfer Catalysis

Incorporating tetraethylammonium bromide (TEAB) as a phase-transfer catalyst accelerates the alkylation in biphasic systems (e.g., toluene/water). This reduces reaction time to 6–8 hours with comparable yields (94%).

Solvent-Free Conditions

Microwave-assisted synthesis under solvent-free conditions at 100°C achieves 90% yield in 30 minutes, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methylallyl)oxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The allyl ether group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted ethers: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-((2-Methylallyl)oxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Methylallyl)oxy)-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl ether group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • Functional Groups : Nitro (electron-withdrawing), 2-methylallyloxy (electron-donating ether).

Comparison with Similar Compounds

Below is a systematic comparison of 1-((2-Methylallyl)oxy)-4-nitrobenzene with structurally related nitrobenzene derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Effects

Table 1: Substituent Comparison

Compound Name Substituent (R) Electronic Effect of R Molecular Weight (g/mol) Key Applications
This compound -O-(CH₂)C(CH₃)CH₂ Mildly electron-donating 193.20 Pharmaceutical intermediates
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene -C≡C-CH₂Cl Strongly electron-withdrawing 211.62 Alkyne-based coupling reactions
1-(Chloromethyl)-4-nitrobenzene -CH₂Cl Electron-withdrawing 171.58 Phosphonate synthesis
4-Chloro-1-ethoxy-2-nitrobenzene -OCH₂CH₃ (ethoxy, ortho) Electron-donating (ortho) 216.63 Agrochemical precursors
1-((2-Methylcyclohexyl)oxy)-4-nitrobenzene -O-(C₆H₁₀)(CH₃) Sterically hindered 235.28 Specialty chemical synthesis

Key Observations :

  • The 2-methylallyloxy group in the target compound provides moderate steric bulk and electron-donating effects, enhancing solubility in organic solvents compared to halogenated derivatives (e.g., 1-(chloromethyl)-4-nitrobenzene) .
  • Propargyl-substituted analogs (e.g., 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) exhibit higher reactivity in alkyne-based coupling reactions due to the triple bond’s polarization .

Table 2: Reaction Efficiency and Yields

Compound Reaction Type Key Intermediate/Product Yield (%) Reference
This compound Sharpless dihydroxylation Epoxide intermediate 87–97%
2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene Suzuki-Miyaura coupling Lapatinib intermediate 60–75%
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene TDAE-mediated coupling Diarylbutynol derivatives 52–96%

Key Findings :

  • The allyloxy group in this compound facilitates regioselective epoxidation, a critical step in synthesizing VL-2098 .
  • Halogenated derivatives (e.g., chloromethyl or propargyl) show broader applicability in cross-coupling reactions but require harsher conditions (e.g., palladium catalysts) .

Physicochemical Properties

Insights :

  • The allyloxy group improves thermal stability compared to silyl ethers (e.g., 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzene), which require mild deprotection agents like NaCN .

Biological Activity

1-((2-Methylallyl)oxy)-4-nitrobenzene is a nitrobenzene derivative characterized by its unique structural features, including a nitro group and an allyl ether group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N1O3C_{10}H_{11}N_{1}O_{3}, with a molecular weight of approximately 193.20 g/mol. The presence of the nitro group (-NO₂) and the allyl ether group (-O-CH(CH₃)=CH₂) on the benzene ring contributes to its reactivity and potential biological interactions.

Research indicates that the nitro group can act as a pharmacophore, allowing the compound to interact with various biological targets. The mechanism of action is believed to involve the formation of reactive intermediates upon reduction of the nitro group, which may interact with cellular components such as proteins and nucleic acids, leading to various biochemical effects.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent. The compound's structural components likely contribute to its ability to disrupt microbial cell function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, detailed studies on specific cancer types and pathways are still needed to elucidate its full potential in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their known activities:

Compound Name Structure Description Biological Activity
1-Ethoxy-4-nitrobenzeneEthoxy group instead of allyl etherModerate antimicrobial activity
1,3,5-Tribromo-2-(2-methylallyloxy)benzeneBromine atoms with allyl etherNotable anticancer properties
o-(2-Methylallyloxy)nitrobenzeneSimilar nitro and allyl ether structureLimited antimicrobial activity

This table highlights how structural variations can influence biological activity, emphasizing the significance of the allyl ether and nitro groups in this compound.

Study on Antimicrobial Activity

In a controlled study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent.

Investigation into Anticancer Effects

A recent study explored the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in significant inhibition of cell proliferation, with IC50 values determined at approximately 50 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may induce programmed cell death in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-Methylallyl)oxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-((2-Methylallyl)oxy)-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.